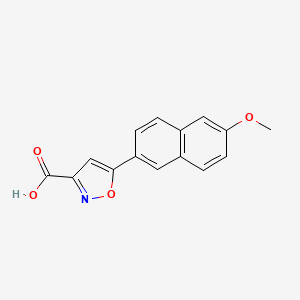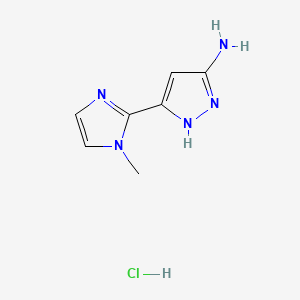
Pomalidomide-PEG8-Azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-PEG8-Azide: is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to target and degrade specific proteins within cells. This compound serves as a versatile building block for creating these targeted protein degraders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-PEG8-Azide typically involves the conjugation of pomalidomide with a PEG linker that terminates in an azide group. The reaction conditions often include the use of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like dimethyl sulfoxide (DMSO) or water .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow synthesis is one approach that has been employed to enhance the efficiency and safety of the process . This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Pomalidomide-PEG8-Azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in substitution reactions, particularly in the formation of triazoles through click chemistry.
Reduction Reactions: The azide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Copper sulfate and sodium ascorbate in DMSO or water.
Reduction: Hydrogen gas or other reducing agents in the presence of a suitable catalyst.
Major Products:
Applications De Recherche Scientifique
Chemistry: Pomalidomide-PEG8-Azide is used as a building block in the synthesis of PROTACs, which are designed to target and degrade specific proteins within cells . This has significant implications for chemical biology and drug discovery.
Biology: In biological research, this compound is used to study protein-protein interactions and the mechanisms of protein degradation . It helps in understanding the role of specific proteins in various cellular processes.
Medicine: this compound has potential therapeutic applications in the treatment of diseases such as cancer. By targeting and degrading specific proteins involved in disease progression, it offers a novel approach to therapy .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its role in PROTAC technology makes it a valuable tool for creating targeted therapies .
Mécanisme D'action
Pomalidomide-PEG8-Azide exerts its effects through the formation of PROTACs, which recruit an E3 ubiquitin ligase to target proteins for degradation . The pomalidomide moiety binds to the E3 ligase cereblon, while the PEG linker and azide group facilitate the attachment of the target protein . This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparaison Avec Des Composés Similaires
Pomalidomide-PEG5-Azide: Similar structure but with a shorter PEG linker.
Pomalidomide-PEG6-Azide: Another variant with a different PEG linker length.
Pomalidomide-PEG8-Propargyl: Features a propargyl group instead of an azide.
Uniqueness: Pomalidomide-PEG8-Azide is unique due to its specific combination of a pomalidomide moiety, an eight-unit PEG linker, and an azide functional group. This combination provides optimal flexibility and reactivity for the synthesis of PROTACs, making it a valuable tool in targeted protein degradation research .
Propriétés
Formule moléculaire |
C31H46N6O12 |
|---|---|
Poids moléculaire |
694.7 g/mol |
Nom IUPAC |
4-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C31H46N6O12/c32-36-34-7-9-43-11-13-45-15-17-47-19-21-49-23-22-48-20-18-46-16-14-44-12-10-42-8-6-33-25-3-1-2-24-28(25)31(41)37(30(24)40)26-4-5-27(38)35-29(26)39/h1-3,26,33H,4-23H2,(H,35,38,39) |
Clé InChI |
HPIXDSJLVRHUFH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



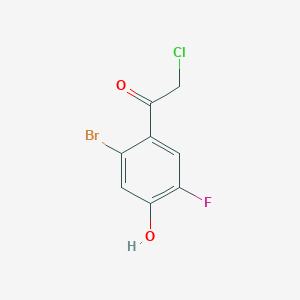
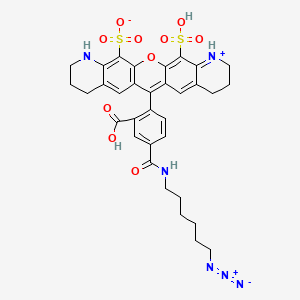
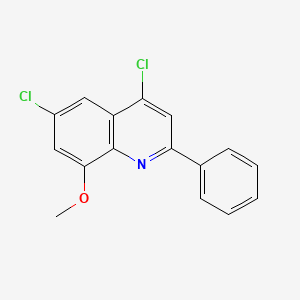
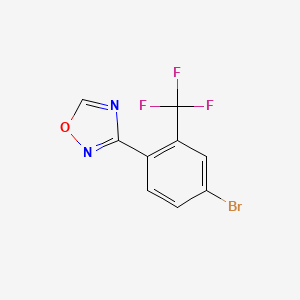
![3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13717370.png)
![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13717378.png)
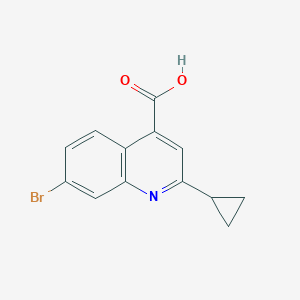


![N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B13717394.png)
![(2,5-dioxopyrrolidin-1-yl) 2-[2-(octadecanoylamino)ethoxy]acetate](/img/structure/B13717410.png)
